[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
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Overview
Description
Olcenon, also known as Tretinoin Tocoferil, is a derivative of tretinoin. It is a compound that combines the properties of retinoic acid and tocopherol (vitamin E). This compound is primarily used in dermatological applications due to its ability to stimulate the proliferation of normal skin fibroblasts, making it effective in wound healing and skin regeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olcenon involves the esterification of retinoic acid with tocopherol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester bond .
Industrial Production Methods
Industrial production of Olcenon follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Olcenon undergoes several types of chemical reactions, including:
Oxidation: Olcenon can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Olcenon into its reduced forms.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Olcenon has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of esterification and other organic reactions.
Biology: Investigated for its role in cell proliferation and differentiation.
Medicine: Applied in the treatment of skin conditions such as acne and psoriasis due to its ability to promote skin regeneration.
Industry: Utilized in the formulation of skincare products and wound healing agents
Mechanism of Action
Olcenon exerts its effects by interacting with specific molecular targets and pathways. It binds to retinoic acid receptors in the skin, which leads to the activation of genes involved in cell proliferation and differentiation. This results in increased turnover of skin cells and enhanced wound healing .
Comparison with Similar Compounds
Similar Compounds
Tretinoin: A retinoic acid derivative used in acne treatment.
Tocopherol: Vitamin E, known for its antioxidant properties.
Retinol: Another form of vitamin A used in skincare.
Uniqueness of Olcenon
Olcenon is unique because it combines the properties of both retinoic acid and tocopherol. This dual action makes it particularly effective in promoting skin health and regeneration. Unlike tretinoin, which can cause skin irritation, Olcenon is generally well-tolerated due to the presence of tocopherol, which has soothing and antioxidant effects .
Properties
Molecular Formula |
C49H76O3 |
---|---|
Molecular Weight |
713.1 g/mol |
IUPAC Name |
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+ |
InChI Key |
RIQIJXOWVAHQES-BUXFCOQUSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C |
Origin of Product |
United States |
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